molecular formula C18H17N3O2 B7141503 N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide

Cat. No.: B7141503
M. Wt: 307.3 g/mol
InChI Key: YVPNQNAQONZZFI-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide is a complex organic compound characterized by its unique structure, which includes an indenyl group, a pyrrolopyridine moiety, and an acetamide functional group

Properties

IUPAC Name

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-15-8-11-4-1-2-5-13(11)17(15)21-16(23)9-12-10-20-18-14(12)6-3-7-19-18/h1-7,10,15,17,22H,8-9H2,(H,19,20)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPNQNAQONZZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC(=O)CC3=CNC4=C3C=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the indenyl core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalysis, high-pressure reactions, and continuous flow chemistry can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.

Biology: In biological research, the compound may be used to study its interactions with biological macromolecules, such as proteins and enzymes. Its potential as a bioactive molecule can be explored for various biological activities.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents targeting specific diseases.

Industry: In industry, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways can vary depending on the application, but may include binding to receptors, inhibition of enzymes, or modulation of signaling pathways.

Comparison with Similar Compounds

  • Indole derivatives

  • Pyrrolopyridine derivatives

  • Acetamide derivatives

Uniqueness: N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

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